molecular formula C14H8ClNOS3 B2882017 (Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 309755-92-8

(Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2882017
CAS No.: 309755-92-8
M. Wt: 337.85
InChI Key: RXQICXGQBKMHEG-WQLSENKSSA-N
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Description

(Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazolidinone core, which is known for its biological activity, and is substituted with a chlorophenyl and a thiophenylmethylene group, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl and thiophenylmethylene groups can enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
  • (Z)-3-(4-fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
  • (Z)-3-(4-methylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Uniqueness

(Z)-3-(4-chlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazolidinone core with the chlorophenyl and thiophenylmethylene groups provides a distinct set of properties that can be exploited for various applications.

Properties

IUPAC Name

(5Z)-3-(4-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNOS3/c15-9-3-5-10(6-4-9)16-13(17)12(20-14(16)18)8-11-2-1-7-19-11/h1-8H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQICXGQBKMHEG-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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